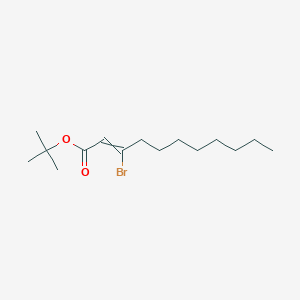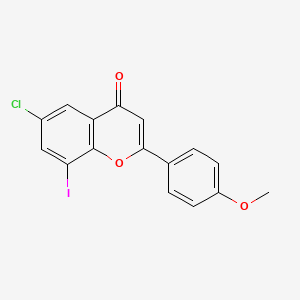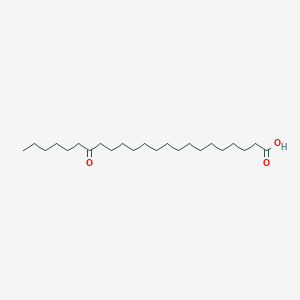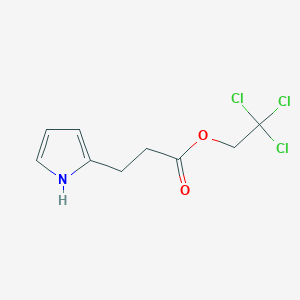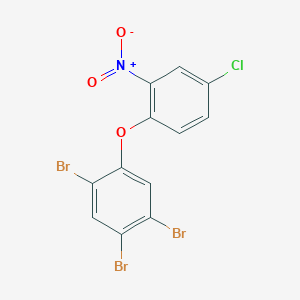
1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene is an organic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring. This compound is notable for its complex structure and the presence of multiple halogen atoms, which can influence its reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene typically involves multiple steps, including halogenation, nitration, and etherification. One common synthetic route includes:
Halogenation: Bromination of benzene to introduce bromine atoms at specific positions.
Nitration: Introduction of a nitro group through nitration reactions.
Etherification: Formation of the ether linkage by reacting a phenol derivative with a halogenated benzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted by other groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation, affecting the nitro or other functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene involves its interaction with molecular targets, influenced by its halogen and nitro groups. These functional groups can participate in various chemical interactions, affecting biological pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Tribromobenzene: Lacks the nitro and chloro groups, making it less reactive in certain contexts.
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Similar structure but with chlorine atoms instead of bromine, affecting its reactivity and applications.
Propiedades
Número CAS |
551950-40-4 |
|---|---|
Fórmula molecular |
C12H5Br3ClNO3 |
Peso molecular |
486.34 g/mol |
Nombre IUPAC |
1,2,4-tribromo-5-(4-chloro-2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H5Br3ClNO3/c13-7-4-9(15)12(5-8(7)14)20-11-2-1-6(16)3-10(11)17(18)19/h1-5H |
Clave InChI |
QCDFDEVAZYGOCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC2=CC(=C(C=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


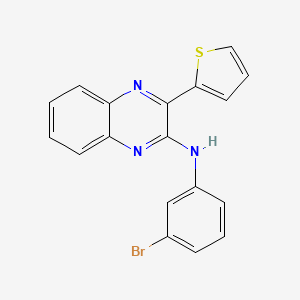
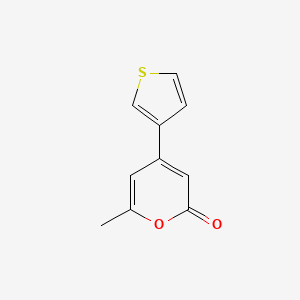
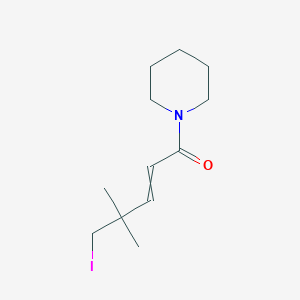
![Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14212877.png)

![N~1~-[1-(2,2-Diphenylethyl)piperidin-4-yl]-N~3~-ethylpropane-1,3-diamine](/img/structure/B14212893.png)
![(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14212895.png)
amino}methyl)-4-methylphenol](/img/structure/B14212901.png)
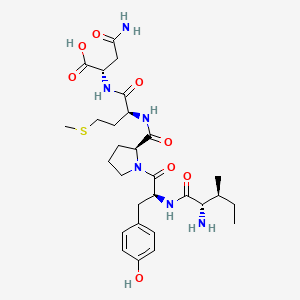
![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)
